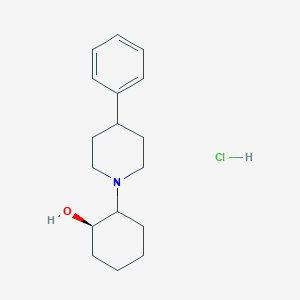
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a cyclohexanol moiety attached to a phenyl-substituted piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the cyclohexanol derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(4-phenyl-1-piperidinyl)-1-cyclohexanol: A closely related compound with similar structural features.
6-(4-phenyl-1-piperidinyl)-1,4-oxazepane: Another compound with a piperidine ring and phenyl substitution.
Uniqueness
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexanol and phenylpiperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H26ClNO |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16?,17-;/m1./s1 |
Clave InChI |
XJNUHVMJVWOYCW-KOUJAAPTSA-N |
SMILES isomérico |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3.Cl |
SMILES canónico |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
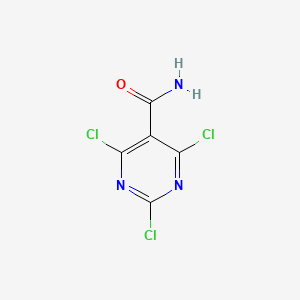


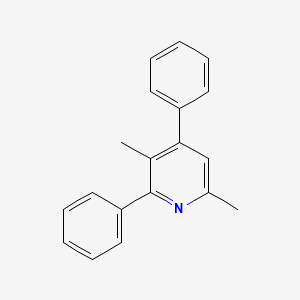
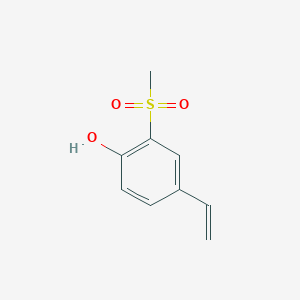
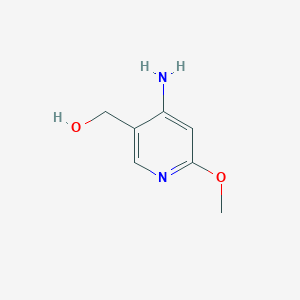
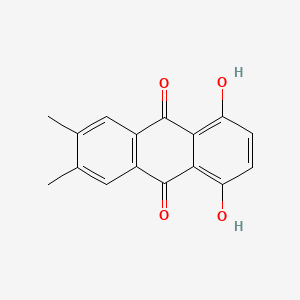
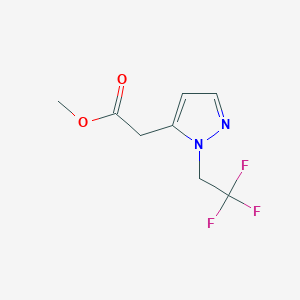
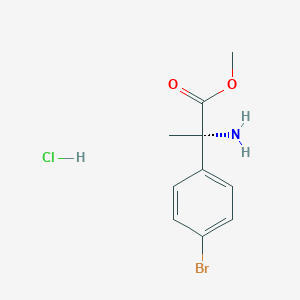
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
